molecular formula C15H12ClN3O3S B12316614 2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B12316614
M. Wt: 349.8 g/mol
InChI Key: GBTRCFQHWDEMRC-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C15H12ClN3O3S and a molecular weight of 349.8 g/mol . This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a furan ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the furan ring: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl group.

    Formation of the sulfanylacetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H12ClN3O3S/c16-11-4-1-3-10(7-11)14-17-18-15(23-9-13(20)21)19(14)8-12-5-2-6-22-12/h1-7H,8-9H2,(H,20,21)

InChI Key

GBTRCFQHWDEMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O

Origin of Product

United States

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